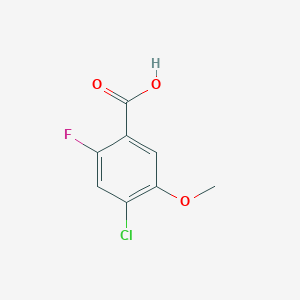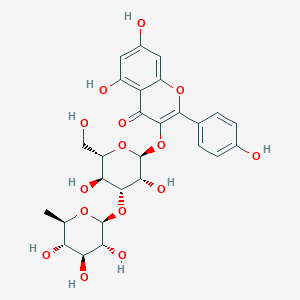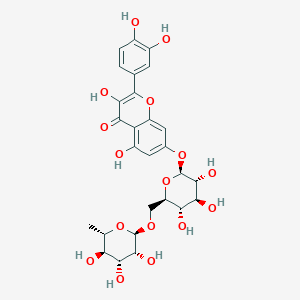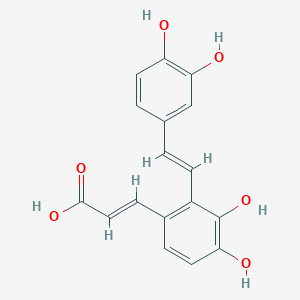
salvianolic acid F
描述
丹酚酸F是一种从丹参(Salvia miltiorrhiza)根部提取的酚酸类化合物。它属于一类水溶性酚酸,以其强大的抗氧化特性而闻名。 丹酚酸F,以及其他丹酚酸类,因其潜在的治疗益处而被广泛研究,特别是在治疗心血管疾病、纤维化和癌症方面 .
作用机制
丹酚酸F的作用机制涉及多个分子靶点和途径:
抗氧化活性: 丹酚酸F充当活性氧清除剂,减少氧化应激并保护细胞免受损伤.
抗炎作用: 它抑制促炎细胞因子的产生并减少白细胞-内皮粘附.
抗纤维化活性: 丹酚酸F调节金属蛋白酶和其他参与细胞外基质重塑的酶的表达.
抗癌特性: 它促进癌细胞凋亡并抑制癌症相关的上皮间质转化过程.
生化分析
Biochemical Properties
Salvianolic acid F plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely due to its polyphenolic structure, which gives it potent anti-oxidative capabilities .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by acting as a reactive oxygen species scavenger, reducing leukocyte-endothelial adherence, inhibiting inflammation, and regulating immune function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. These include binding interactions with target proteins, interrupting protein-protein interactions, and influencing gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
准备方法
合成路线和反应条件: 丹酚酸F的制备涉及多个步骤,包括提取、纯化和合成。提取过程通常使用乙醇或甲醇等溶剂从植物材料中分离化合物。 纯化通过色谱技术实现,例如高效液相色谱 (HPLC) 和制备色谱 .
工业生产方法: 在工业环境中,丹酚酸F的生产可能涉及使用大型提取和纯化设备。该过程始于使用溶剂提取原材料,然后使用色谱方法进行纯化。 最终产品随后经过质量控制措施,以确保其纯度和效力 .
化学反应分析
反应类型: 丹酚酸F经历多种化学反应,包括氧化、还原和取代。 这些反应对于改变化合物的结构和增强其治疗特性至关重要 .
常用试剂和条件:
氧化: 使用过氧化氢和高锰酸钾等常见氧化剂来氧化丹酚酸F。
还原: 使用硼氢化钠和氢化铝锂等还原剂来还原丹酚酸F。
取代: 取代反应通常涉及卤素和烷基化试剂等试剂.
主要形成的产物: 从这些反应中形成的主要产物包括丹酚酸F的各种衍生物,这些衍生物可能表现出增强的生物活性并改善药代动力学特性 .
科学研究应用
相似化合物的比较
丹酚酸F属于一类丹酚酸,包括丹酚酸A、丹酚酸B和丹酚酸C。 这些化合物具有相似的结构和生物活性,但在效力和特定作用方面有所不同 .
丹酚酸A: 以其强大的抗氧化和抗炎特性而闻名。
丹酚酸B: 最丰富且研究最深入的丹酚酸,具有强大的心血管保护作用。
丹酚酸C: 表现出类似的抗氧化特性,但效力低于丹酚酸A和B.
属性
IUPAC Name |
(E)-3-[2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c18-13-6-2-10(9-15(13)20)1-5-12-11(4-8-16(21)22)3-7-14(19)17(12)23/h1-9,18-20,23H,(H,21,22)/b5-1+,8-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULWRMOKQNWQBD-LZSLGQGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=C(C=CC(=C2O)O)C=CC(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C2=C(C=CC(=C2O)O)/C=C/C(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347060 | |
| Record name | (2E)-3-{2-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-3,4-dihydroxyphenyl}acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158732-59-3 | |
| Record name | (2E)-3-{2-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-3,4-dihydroxyphenyl}acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


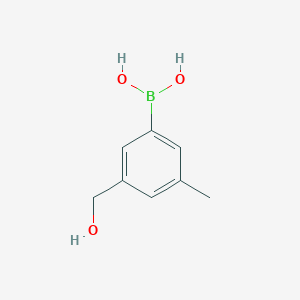
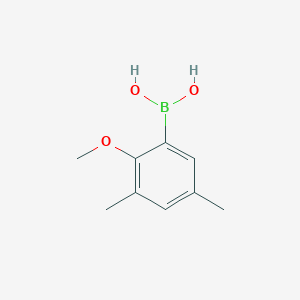
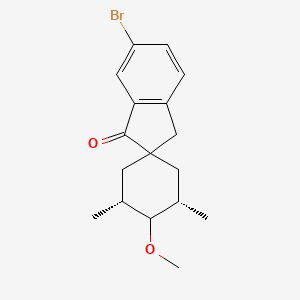
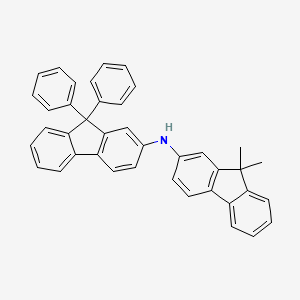
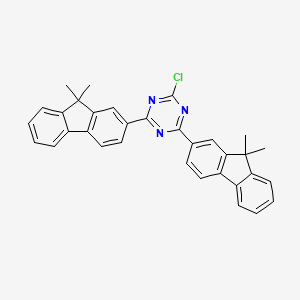
![7-Chloro-2-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B3028020.png)
![6-Bromo-3-ethylimidazo[1,2-a]pyrazine](/img/structure/B3028021.png)
